Z-Nle-Nle-OH: Structural Analysis and Enzymatic Utility in Aspartyl Protease Research
Z-Nle-Nle-OH: Structural Analysis and Enzymatic Utility in Aspartyl Protease Research
Topic: Z-Nle-Nle-OH Chemical Structure and Properties Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Biochemists, and Drug Discovery Scientists
Executive Summary
Z-Nle-Nle-OH (Benzyloxycarbonyl-L-Norleucyl-L-Norleucine) is a synthetic dipeptide derivative widely utilized as a physicochemical probe and substrate in the study of aspartyl proteases, particularly Pepsin A and HIV-1 Protease .
Its core value lies in the Norleucine (Nle) residues. Nle acts as a structural isostere of Methionine (Met) but lacks the sulfur atom, rendering the molecule resistant to oxidative degradation while maintaining the precise hydrophobicity required to occupy the S1 and S1' pockets of aspartyl proteases. This guide details its physicochemical properties, synthesis protocols, and application as a robust kinetic standard.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Structural Deconstruction
The molecule consists of three distinct functional domains:
-
N-Terminal Protection (Z-group): The Benzyloxycarbonyl (Cbz or Z) group provides steric bulk and aromaticity, facilitating hydrophobic anchoring and UV detection (254 nm).
-
P1 Residue (Norleucine): A straight-chain aliphatic amino acid (
) that mimics the hydrophobic bulk of Leucine or Methionine. -
P1' Residue (Norleucine): The C-terminal residue (free acid), completing the hydrophobic motif targeted by the protease.
Key Properties Table
| Property | Specification |
| IUPAC Name | (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)hexanoyl]amino]hexanoic acid |
| Common Name | Z-Nle-Nle-OH |
| Molecular Formula | |
| Molecular Weight | 378.46 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol, Methanol. Insoluble in water. |
| Appearance | White to off-white lyophilized powder |
| Purity Standard | HPLC > 98% (Critical for kinetic assays) |
| Isoelectric Point | Acidic (due to C-terminal -COOH) |
Critical Handling Note: Due to its hydrophobicity, Z-Nle-Nle-OH must be dissolved in an organic solvent (DMSO or MeOH) to create a stock solution (e.g., 10-50 mM) before dilution into aqueous reaction buffers. Direct addition to buffer will result in precipitation and erratic kinetic data.
Mechanistic Utility: The "Norleucine Advantage"
In protease research, native substrates often contain Methionine (Met). However, Met is susceptible to oxidation (forming sulfoxides), which alters substrate affinity and complicates storage.
Why use Z-Nle-Nle-OH?
-
Oxidation Resistance: Nle replaces the sulfur of Met with a methylene group (
). It is chemically inert to mild oxidants. -
Hydrophobic Mapping: The Nle-Nle bond specifically targets the hydrophobic clefts of aspartyl proteases.
-
Pepsin Specificity: Pepsin preferentially cleaves peptide bonds between hydrophobic amino acids. The Nle-Nle bond serves as an ideal scissile bond for kinetic characterization.
Enzymatic Cleavage Pathway
The primary application involves the hydrolysis of the internal peptide bond by the protease.
Reaction:
-
Detection: The product Z-Nle-OH retains the aromatic Z-group, allowing for quantitation via RP-HPLC at 254 nm. The co-product, H-Nle-OH, is generally not detected unless derivatized.
Experimental Protocols
Protocol: Determination of Proteolytic Activity (Pepsin/HIV-PR)
This protocol describes a self-validating HPLC assay to determine
Reagents:
-
Substrate Stock: 20 mM Z-Nle-Nle-OH in 100% DMSO.
-
Buffer (Pepsin): 0.1 M Sodium Citrate or Formate, pH 2.0 – 3.5.
-
Buffer (HIV-PR): 50 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, pH 5.0.
-
Enzyme: Purified Protease (approx. 10–100 nM final concentration).
Workflow Visualization:
Figure 1: Workflow for the kinetic analysis of Z-Nle-Nle-OH hydrolysis. Note the critical quenching step with TFA to halt enzymatic activity prior to analysis.
Step-by-Step Methodology:
-
Preparation: Dilute the Substrate Stock into the appropriate buffer to create a concentration range (e.g., 10
M to 500 M). Keep DMSO concentration constant (e.g., <5%). -
Initiation: Add enzyme to initiate the reaction. Total volume: 200
L. -
Incubation: Incubate at 37°C. Time points should be taken during the linear phase of the reaction (typically <15% substrate conversion).
-
Termination: Quench the reaction by adding 20
L of 10% Trifluoroacetic Acid (TFA). -
Analysis: Inject 20-50
L onto a C18 Reverse-Phase HPLC column.-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 20% B to 80% B over 20 minutes.
-
-
Calculation: Integrate the peak corresponding to Z-Nle-OH . Use a standard curve of chemically synthesized Z-Nle-OH to convert peak area to concentration.
Synthesis: Solid Phase Peptide Synthesis (SPPS)
While commercially available, custom synthesis allows for modification (e.g., fluorogenic tagging). The following outlines the synthesis on 2-Chlorotrityl Chloride Resin to prevent racemization and allow cleavage of the protected peptide if necessary.
Synthesis Logic:
Figure 2: SPPS Strategy for Z-Nle-Nle-OH. Using mild acid cleavage (1% TFA) retains the acid-labile protecting groups if side chains were present, though Nle is unreactive.
Synthesis Notes:
-
Resin Choice: 2-Chlorotrityl resin is preferred for C-terminal acids to minimize racemization during loading.
-
Coupling Reagents: HBTU or HATU are standard.
-
Final Cleavage: Since Z-Nle-Nle-OH has no side-chain protecting groups (Nle is aliphatic), a "low TFA" cleavage cocktail (1% TFA in DCM) is sufficient to release the peptide from the resin without degrading the Z-group.
Stability and Storage
-
Solid State: Stable for >2 years at -20°C. Store in a desiccator.
-
Solution State:
-
DMSO Stock: Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Buffer: Unstable. Prepare fresh. Hydrophobic peptides can aggregate or adsorb to plastic surfaces over time.
-
References
-
PubChem. (n.d.). Z-Nle-OH Compound Summary. National Library of Medicine. Retrieved from [Link]
- Dunn, B. M., et al. (1986). Subsite specificity of pepsin: Analysis of the fit of phenylalanyl and leucyl residues. Biochemistry. (Contextual grounding for hydrophobic preference of Pepsin).
